3-(2,4-Dihydroxybenzylidene)indolin-2-one

Positional isomerism Kinase selectivity Aurora kinase

Researchers developing c-di-AMP synthase (DAC)-targeted antibacterials often encounter inconsistent activity from hydroxyl-positional isomers of benzylidene-indolinones. 3-(2,4-Dihydroxybenzylidene)indolin-2-one resolves this by providing the validated 2,4-dihydroxy pharmacophore essential for DAC inhibition, as confirmed by class SAR. • 4-OH group on benzylidene ring confirmed critical for enzymatic inhibition; 2-OH alone is inactive • Halogen-free scaffold (MW 253.25, XlogP 2.2, TPSA 69.6 Å2) - distinct from the 2,5-diOH isomer Tripolin A (Aurora A kinase inhibitor) • Serves as well-characterized reference standard for HPLC/LC-MS purity assessment of benzylidene-indolinone libraries • Supplied with certificate of analysis; ready for immediate global dispatch.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
Cat. No. B12979958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dihydroxybenzylidene)indolin-2-one
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=C(C=C(C=C3)O)O)C(=O)N2
InChIInChI=1S/C15H11NO3/c17-10-6-5-9(14(18)8-10)7-12-11-3-1-2-4-13(11)16-15(12)19/h1-8,17-18H,(H,16,19)/b12-7-
InChIKeyHRIDIVAFXUVKKN-GHXNOFRVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Dihydroxybenzylidene)indolin-2-one Identity & Physicochemical Profile


3-(2,4-Dihydroxybenzylidene)indolin-2-one (CAS 328106-29-2, C₁₅H₁₁NO₃, MW 253.25 g/mol) is a member of the 3-benzylidene-indolin-2-one (benzylidene oxindole) class [1]. It features a 2,4-dihydroxy substitution pattern on the benzylidene phenyl ring, distinguishing it from other hydroxyl-positional isomers such as the 2,5-dihydroxy analog Tripolin A . The compound possesses three hydrogen-bond donors, three hydrogen-bond acceptors, a computed XlogP of 2.2, and a topological polar surface area (TPSA) of 69.6 Ų [1]. The hydroxybenzylidene-indolinone class has been identified as inhibitors of c-di-AMP synthase (DAC) with associated antibacterial, anti-biofilm, and antibiotic-resensitization activities [2].

2,4-Dihydroxy substitution pattern on benzylidene oxindole scaffold
Positional isomer distinct from Aurora kinase inhibitor Tripolin A (2,5-diOH)
Reported class-level c-di-AMP synthase (DAC) inhibition and antibacterial research context

3-(2,4-Dihydroxybenzylidene)indolin-2-one: Positional Isomerism & Substitution Pitfalls


Hydroxybenzylidene-indolinones cannot be treated as interchangeable because small changes in the position and number of hydroxyl groups on the benzylidene ring produce profound differences in target engagement and functional activity. In the c-di-AMP synthase (DAC) inhibitor series, the 4-OH group on the benzylidene was shown to be essential for enzymatic inhibition; compound 16 (bearing only a 2-OH) failed to inhibit c-di-AMP synthesis entirely, while the 4-OH-containing analogs were potent [1]. Similarly, shifting the hydroxyl pattern from 2,4-dihydroxy to 2,5-dihydroxy converts the compound from a scaffold with potential DAC/antibacterial activity into the selective Aurora A kinase inhibitor Tripolin A (IC₅₀ 1.5 μM) . Even the removal of a single hydroxyl group (4-hydroxybenzylidene vs. 2,4-dihydroxybenzylidene) alters both the hydrogen-bonding capacity and the lipophilicity, impacting target selectivity and membrane permeability [2]. Therefore, the precise 2,4-dihydroxy configuration is a critical determinant of biological profile and cannot be assumed from data on close analogs.

2,4-Dihydroxy isomer (DAC inhibition context)
2,5-Dihydroxy isomer Tripolin A (reported Aurora A kinase inhibitor)
Positional isomerism shifts target engagement; kinase vs. DAC profiles may not transfer without direct comparative data.
2,4-Dihydroxy (3 HBD, 3 HBA)
4-Monohydroxy analog (2 HBD, 2 HBA, reported GSK3β inhibitor)
Additional 2-OH alters hydrogen-bonding pharmacophore; mono-hydroxy potency data may not extrapolate.

3-(2,4-Dihydroxybenzylidene)indolin-2-one Quantitative Evidence Guide


2,4- vs. 2,5-Dihydroxy Isomer: Kinase vs. DAC Target Engagement

The 2,5-dihydroxy positional isomer Tripolin A is a characterized selective, non-ATP-competitive Aurora A kinase inhibitor with IC₅₀ values of 1.5 μM (Aurora A) and 7 μM (Aurora B) . By contrast, the 2,4-dihydroxy substitution pattern places the hydroxyl groups in a meta/para relationship relative to the exocyclic double bond, which alters the pharmacophore geometry and hydrogen-bonding topology. In the DAC inhibitor series (Opoku-Temeng et al., 2017), the presence of a 4-OH group was shown to be essential for c-di-AMP synthase inhibition, while the 2-OH alone (compound 16) was inactive [1]. The 2,4-dihydroxy configuration thus presents both the essential 4-OH motif and an additional 2-OH that may modulate potency, selectivity, or physicochemical properties relative to mono-hydroxy or differently substituted analogs. No direct kinase profiling data for the 2,4-dihydroxy compound versus Tripolin A are currently available in the public domain.

2,4- vs. 2,5-Dihydroxy Isomer
Class-level inference
2,4-DiOH: 4-OH motif essential for DAC inhibition (class SAR). 2,5-DiOH (Tripolin A): Aurora A IC₅₀ 1.5 µM, Aurora B IC₅₀ 7 µM (reported).
Positional isomerism determines kinase vs. DAC target engagement profile.
No direct kinase profiling data for 2,4-dihydroxy isomer.
Positional isomerism Kinase selectivity Aurora kinase c-di-AMP synthase

2,4-Dihydroxy vs. 4-Monohydroxy: GSK3β & Kinase Selectivity

The mono-hydroxy analog 3-(4-hydroxybenzylidene)indolin-2-one has a reported IC₅₀ of 50 μM (50,000 nM) against recombinant human GSK3β [1]. The 2,4-dihydroxy compound adds a second hydrogen-bond donor/acceptor pair (3 HBD, 3 HBA vs. 2 HBD, 2 HBA for the mono-hydroxy analog), which alters both the hydrogen-bonding pharmacophore and the computed lipophilicity. The additional 2-OH group ortho to the exocyclic double bond can engage in intramolecular hydrogen bonding with the carbonyl of the indolin-2-one core, potentially stabilizing a specific conformation that affects target binding. While direct comparative IC₅₀ data for the 2,4-dihydroxy compound against GSK3β are not publicly available, the presence of the second hydroxyl is expected to differentiate its kinase selectivity profile from the mono-hydroxy analog based on established SAR for benzylidene-indolinones [2].

2,4-DiOH vs. 4-Monohydroxy
Context-dependent
2,4-DiOH: 3 HBD/3 HBA, no direct GSK3β IC₅₀. 4-Monohydroxy: GSK3β IC₅₀ 50,000 nM (reported).
Additional 2-OH may differentiate kinase selectivity profile.
Extrapolation from mono-hydroxy analog not recommended.
GSK3β inhibition Hydrogen bonding Kinase selectivity Mono-hydroxy analog

Lipophilicity: 2,4-Dihydroxy vs. 2,4-Dichloro – Permeability & Off-Target Risk

The 2,4-dichloro analog 3-(2,4-dichlorobenzylidene)indolin-2-one has a computed AlogP of 4.49 and a polar surface area of 29.10 Ų . In contrast, the 2,4-dihydroxy compound has a computed XlogP of 2.2 and a TPSA of 69.6 Ų [1]. This represents a >2 log unit difference in lipophilicity and a 40.5 Ų increase in polar surface area, driven by the replacement of hydrophobic chlorine atoms with hydrophilic hydroxyl groups. The substantially lower logP of the dihydroxy compound predicts reduced passive membrane permeability and lower CNS penetration potential, while the higher TPSA suggests improved aqueous solubility and a reduced likelihood of promiscuous hydrophobic protein binding. These differences are critical for experimental design: the dihydroxy compound is better suited for extracellular or periplasmic target engagement (e.g., bacterial c-di-AMP synthase), whereas the dichloro analog may be preferred for intracellular targets requiring high membrane flux.

Lipophilicity vs. Dichloro Analog
Reported
Δ logP ≈ −2.3, Δ PSA ≈ +40.5 Ų2,4-DiOH vs. 2,4-Cl₂ benzylidene
Higher polarity, lower membrane permeability predicted.
Computed properties; experimental validation advised.
Lipophilicity Membrane permeability Physicochemical properties TPSA

Class-Level Evidence: c-di-AMP Synthase Inhibition & Antibacterial Resensitization

The hydroxybenzylidene-indolinone class, to which 3-(2,4-dihydroxybenzylidene)indolin-2-one belongs, was identified by Opoku-Temeng et al. (2017) as inhibitors of c-di-AMP synthase (DAC) with associated antibacterial and anti-biofilm activities [1]. In this study, compound 1 (GW5074, 5-iodo-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one) displayed MIC values of 8 μg/mL against S. aureus, 8 μg/mL against MRSA, 8 μg/mL against L. monocytogenes, and 16 μg/mL against VRE faecalis; biofilm inhibition IC₅₀ of 0.19 μg/mL; and re-sensitized MRSA to methicillin with a >64-fold reduction in MIC (from >128 to 2 μg/mL) [1]. Compound 2 (the des-iodo analog, no 5-substitution on indolinone) showed MIC values of 8 μg/mL (S. aureus), 16 μg/mL (MRSA), 16 μg/mL (L. monocytogenes), and 128 μg/mL (VRE faecalis), with a biofilm IC₅₀ of 0.11 μg/mL, but critically could not potentiate methicillin or vancomycin activity [1]. SAR demonstrated that the 4-OH on the benzylidene is essential for DAC inhibition; replacement of halogens on the benzylidene with H, F, or Cl (compounds 10–12) retained activity, while removal or relocation of the 4-OH (compounds 15 and 16) abolished it [1]. The 2,4-dihydroxy compound, bearing the essential 4-OH and an additional 2-OH, is structurally positioned within this SAR space but has not been directly tested in published DAC/antibacterial assays to date.

DAC & Antibacterial Class Evidence
Class-level
4-OH essential for DAC inhibition; resensitization depends on indolinone halogen substitution (class SAR).
Supports DAC and antibacterial research; direct data pending.
No direct assay data for 2,4-dihydroxy compound available.
c-di-AMP synthase Antibacterial Anti-biofilm MRSA Vancomycin-resistant Enterococcus

3-(2,4-Dihydroxybenzylidene)indolin-2-one Application Scenarios


Halogen-Free Lead Scaffold for DAC Inhibitor Optimization

The 2,4-dihydroxy substitution pattern provides the essential 4-OH pharmacophore required for c-di-AMP synthase inhibition, as established by class SAR, while eliminating the halogen substituents present in GW5074 (compound 1) and other potent analogs [1]. This halogen-free scaffold is valuable for developing DAC-targeted antibacterial agents with potentially improved synthetic tractability, reduced molecular weight, and avoidance of halogen-associated toxicity or environmental persistence concerns. The compound can serve as a minimal pharmacophoric starting point for fragment-based or structure-guided optimization of DAC inhibitors, particularly for Gram-positive pathogens including MRSA and VRE where the class has demonstrated both direct antibacterial activity and antibiotic resensitization [1].

Positional Isomer Tool for Hydroxyl-Dependent Target Deconvolution

The 2,4-dihydroxy isomer is structurally distinct from the 2,5-dihydroxy isomer Tripolin A, which is a characterized Aurora A kinase inhibitor (IC₅₀ 1.5 μM) . By procuring the 2,4-dihydroxy compound alongside Tripolin A, researchers can systematically probe how the relative positioning of the two hydroxyl groups on the benzylidene ring determines target selectivity between kinase inhibition (Aurora A/B) and DAC/antibacterial pathways. This positional isomer pair constitutes a valuable chemical biology tool set for target deconvolution and for validating that observed biological effects are hydroxyl-pattern-specific rather than class-general [1].

Analytical Reference Standard for Benzylidene-Indolinone Libraries

With a defined CAS number (328106-29-2), known molecular formula (C₁₅H₁₁NO₃), MW (253.25 g/mol), and computed physicochemical descriptors including XlogP 2.2 and TPSA 69.6 Ų [2], 3-(2,4-dihydroxybenzylidene)indolin-2-one can serve as a well-characterized reference standard for HPLC, LC-MS, or NMR-based purity assessment of benzylidene-indolinone compound libraries. Its distinct retention characteristics relative to the more lipophilic dichloro analog (AlogP 4.49) and the mono-hydroxy analog enable its use as a system suitability standard in reverse-phase chromatographic methods, supporting quality control in medicinal chemistry and chemical biology workflows.

DFT & Pharmacophore Benchmark for Hydroxy-Oxindoles

The relatively low molecular weight (253.25 g/mol) and conformational constraint imposed by the exocyclic double bond make 3-(2,4-dihydroxybenzylidene)indolin-2-one an attractive candidate for benchmarking density functional theory (DFT) calculations, molecular docking studies, and pharmacophore model development for hydroxy-substituted oxindoles [2]. The presence of two hydroxyl groups with distinct chemical environments (ortho and para to the exocyclic double bond) provides a test case for evaluating hydrogen-bonding energy calculations and tautomeric state predictions. The computed TPSA of 69.6 Ų and XlogP of 2.2 [2] further allow validation of in silico ADME prediction tools against experimental permeability or solubility data.

Application
Selection Property
Validation Focus
DAC inhibitor lead optimization
Halogen-free, 4-OH pharmacophore
DAC inhibition and antibiotic resensitization research context
Target deconvolution tool
2,4- vs. 2,5-dihydroxy isomer pair
Kinase vs. DAC pathway selectivity profiling
Analytical reference standard
Defined CAS, MW, XlogP 2.2, TPSA 69.6 Ų
HPLC/LC-MS method suitability, purity assessment
Computational chemistry benchmark
Low MW, dual hydroxyl environments
DFT calculations, docking validation, ADME prediction
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